3-Methyl-4-methylsulfonylphenol

Übersicht

Beschreibung

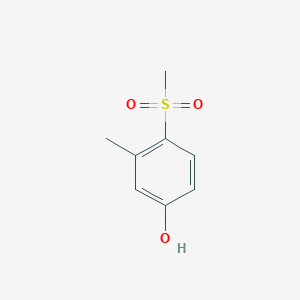

3-Methyl-4-methylsulfonylphenol is an organic compound with the molecular formula C8H10O3S. It is also known by other names such as 4-(Methylsulfonyl)-m-cresol and 4-Hydroxy-2-methylphenyl methyl sulfone . This compound is characterized by the presence of a phenol group substituted with a methyl group and a methylsulfonyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-methylsulfonylphenol typically involves the sulfonation of 3-methylphenol (m-cresol) with a sulfonating agent such as methylsulfonyl chloride. The reaction is usually carried out in the presence of a base like pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of catalysts to speed up the reaction .

Analyse Chemischer Reaktionen

Types of Reactions

3-Methyl-4-methylsulfonylphenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The methylsulfonyl group can be reduced to a methylthio group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Methylthio derivatives.

Substitution: Halogenated or nitrated phenol derivatives.

Wissenschaftliche Forschungsanwendungen

Pesticide Metabolite

3-Methyl-4-methylsulfonylphenol is primarily recognized as a metabolite of the pesticide fenthion, which is used for controlling pests in agricultural settings. Research indicates that MMMP is one of the major degradation products formed when fenthion undergoes hydrolysis and oxidation processes in the environment.

Toxicity Assessment

Studies have shown that MMMP exhibits moderate toxicity to aquatic organisms. For instance, an environmental assessment found that the half-life of MMMP in various pH conditions ranged from approximately 142.7 days to 222.8 days, indicating its persistence in aquatic environments . The compound's toxicity profile highlights the need for careful monitoring of fenthion application to minimize ecological risks .

Environmental Impact

The degradation pathways of fenthion lead to the formation of several metabolites, including MMMP. Research has demonstrated that these metabolites can leach into groundwater, albeit in limited quantities due to their relatively low mobility . The persistence of MMMP raises concerns about long-term environmental exposure and necessitates further studies on its ecological effects.

Pharmaceutical Potential

Beyond its agricultural applications, there is emerging interest in the pharmaceutical potential of this compound. Preliminary studies suggest that compounds with similar structures may possess biological activities that could be harnessed for therapeutic purposes.

Inhibition Studies

MMMP has been investigated for its inhibitory effects on certain enzymes related to metabolic processes. For instance, it may act as an inhibitor of semicarbazide-sensitive amine oxidase (SSAO), which is implicated in various pathological conditions . Further exploration into this area could lead to new therapeutic applications.

Analytical Applications

This compound also plays a role in analytical chemistry, particularly in the development of methods for detecting pesticide residues.

Detection Methods

Advanced techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) have been employed to analyze the presence of MMMP and other metabolites in environmental samples . These methods are crucial for ensuring compliance with safety regulations concerning pesticide residues in food and water supplies.

Data Summary Table

Case Study 1: Environmental Monitoring

A study conducted on the environmental impact of fenthion revealed significant findings regarding the persistence of its metabolites, including MMMP. The research highlighted that under various pH conditions, MMMP maintained a half-life conducive to long-term ecological monitoring, emphasizing the need for regulatory frameworks to manage pesticide use effectively .

Case Study 2: Toxicity Assessment

In another case study focusing on aquatic toxicity, researchers evaluated the effects of MMMP on freshwater organisms. The results indicated that exposure levels correlated with adverse effects on fish populations, underscoring the importance of assessing metabolite toxicity when evaluating pesticide safety profiles .

Wirkmechanismus

The mechanism of action of 3-Methyl-4-methylsulfonylphenol involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes. The anti-inflammatory effects are linked to the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Hydroxy-2-methylphenyl methyl sulfone: Similar structure but different functional groups.

4-(Methylsulfonyl)-m-cresol: Another name for 3-Methyl-4-methylsulfonylphenol.

Phenol, 3-methyl-4-(methylsulfonyl)-: Another name for this compound.

Uniqueness

This compound is unique due to its specific combination of a phenol group with both a methyl and a methylsulfonyl group. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications .

Biologische Aktivität

Overview

3-Methyl-4-methylsulfonylphenol, also known as 4-(methylsulfonyl)-3-cresol, is an organic compound with the molecular formula C₈H₁₀O₃S and a molecular weight of approximately 186.23 g/mol. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. Despite its promising characteristics, comprehensive studies on its biological activity remain limited.

Chemical Structure and Properties

The unique structure of this compound features both a methyl group and a methylsulfonyl group attached to a phenolic ring. This configuration is believed to confer distinct chemical reactivity and biological properties that could be beneficial in various applications, including agriculture and pharmaceuticals.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₀O₃S |

| Molecular Weight | 186.23 g/mol |

| Structural Features | Methyl and methylsulfonyl groups on a phenolic ring |

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . Its structural similarity to other bioactive compounds suggests potential efficacy against various microbial strains. Although specific studies detailing its antimicrobial mechanisms are sparse, it is hypothesized that the compound interacts with microbial cell membranes or metabolic pathways, leading to inhibition of growth or cell death.

Anti-inflammatory Potential

Another area of interest is the anti-inflammatory potential of this compound. While direct evidence is limited, compounds with similar structures often exhibit anti-inflammatory properties by modulating inflammatory pathways or inhibiting pro-inflammatory cytokines. Further research is necessary to elucidate these effects specifically for this compound.

Stability and Degradation Studies

A study assessing the stability of this compound in aqueous solutions revealed that it remains relatively stable across various pH levels (pH 4, 7, and 9) at elevated temperatures (50°C). The half-lives were determined to be approximately 222.8 days at pH 4, 199.6 days at pH 7, and 142.7 days at pH 9, indicating its persistence in environmental conditions .

Toxicity Assessments

Toxicological evaluations have been conducted to assess the impact of this compound on aquatic organisms. In one study, the acute toxicity was measured against freshwater fish, revealing significant effects at certain concentrations. These findings underscore the necessity for careful consideration of its environmental impact when used as a pesticide or in other applications .

The exact mechanism of action for this compound is not fully defined; however, it is believed to involve interactions with specific biological targets that may disrupt normal cellular functions in microorganisms or modulate inflammatory responses in higher organisms.

Comparison with Similar Compounds

This compound shares structural similarities with several other compounds, which may offer insights into its biological activity:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 2-Amino-4-methylsulfonylphenol | C₈H₉N₁O₃S | Contains an amino group enhancing solubility |

| 4-Methylsulfonylphenol | C₇H₉O₃S | Lacks methyl group at position three |

| 3-Methyl-4-hydroxyphenylsulfone | C₈H₉O₄S | Contains a sulfone group; exhibits different reactivity |

The unique combination of functional groups in this compound allows it to engage in diverse chemical reactions while potentially offering unique antimicrobial properties not fully replicated by its analogues.

Eigenschaften

IUPAC Name |

3-methyl-4-methylsulfonylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3S/c1-6-5-7(9)3-4-8(6)12(2,10)11/h3-5,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGPGKOSHODHUSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)O)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00162132 | |

| Record name | Phenol, 3-methyl-4-(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00162132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14270-40-7 | |

| Record name | 3-Methyl-4-(methylsulfonyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14270-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 3-methyl-4-(methylsulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014270407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 3-methyl-4-(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00162132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methanesulfonyl-3-methylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What can be concluded about the stability of 3-Methyl-4-methylsulfonylphenol in aqueous solutions compared to other related compounds?

A1: The research article states that this compound, along with 3-methyl-4-methylsulfinylphenol, were found to be relatively stable in both pH 7 and pH 9 buffered solutions at 50°C. [] This contrasts with the related compound 3-methyl-4-methylthiophenol, which exhibited instability under the same conditions. [] This suggests that the presence of the sulfonyl and sulfinyl groups in this compound and 3-methyl-4-methylsulfinylphenol, respectively, contributes to their increased stability in aqueous solutions compared to the thioether group present in 3-methyl-4-methylthiophenol.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.